Riddelliine N-oxide

Description

Significance of Pyrrolizidine (B1209537) Alkaloids (PAs) and their N-oxides (PA-N-oxides) as Research Subjects

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PA-N-oxides) represent a significant class of phytotoxins, produced by an estimated 6,000 plant species worldwide. researchgate.netfao.org Their widespread presence in plants, including those that can contaminate food sources like grains, honey, and herbal teas, has made them a subject of intense academic research. wikipedia.orgresearchgate.net The primary concern stems from their potential toxicity to both humans and livestock. researchgate.netresearchgate.net

PAs themselves are not inherently toxic but become so after metabolic activation in the liver. researchgate.netiarc.fr This process, primarily carried out by cytochrome P450 enzymes, converts the PAs into highly reactive pyrrolic esters. researchgate.netontosight.ai These reactive metabolites can then bind to cellular components like proteins and DNA, forming adducts that can lead to cytotoxicity, genotoxicity, and carcinogenicity. researchgate.netmdpi.com The formation of DNA adducts is considered a key mechanism in the development of tumors, particularly in the liver. researchgate.netacs.org

PA-N-oxides, which often coexist with their parent PAs in plants, were initially considered detoxification products. ebi.ac.ukresearchgate.net However, research has revealed that they can be reduced back to their parent PAs, both in the gastrointestinal tract by gut microbiota and in the liver. researchgate.netfrontiersin.orgnih.gov This conversion means that PA-N-oxides share the same toxicological potential as their parent compounds. researchgate.netfrontiersin.org The study of both PAs and PA-N-oxides is crucial for understanding their mechanisms of toxicity, assessing the risks associated with their consumption, and ensuring food safety. mdpi.com

The diverse chemical structures of the more than 600 known PAs and their N-oxides contribute to varying degrees of toxicity. fao.org Research has shown that the potency of these compounds can differ based on their structural features, such as being macrocyclic esters, open-chain diesters, or monoesters. fao.orgnih.gov This structural diversity makes them valuable subjects for structure-activity relationship studies in toxicology.

Riddelliine N-oxide: A Representative Macrocyclic Diester Pyrrolizidine Alkaloid N-oxide for Mechanistic Investigations

Research has demonstrated that this compound can be metabolized back to riddelliine, which is then further metabolized to the reactive pyrrolic metabolite, dehydroriddelliine. wikipedia.orgresearchgate.net This reactive intermediate is responsible for the formation of DNA adducts that are implicated in the carcinogenic process. wikipedia.orgresearchgate.net Studies using rat liver microsomes have shown that the metabolism of this compound leads to the same set of DNA adducts as those produced from riddelliine, confirming its genotoxic potential. researchgate.netresearchgate.net

The use of this compound in mechanistic studies allows researchers to investigate several key aspects of PA-N-oxide toxicology:

Metabolic Conversion: Investigating the efficiency of the reduction of this compound to riddelliine in different biological systems, such as the gut and liver. nih.govresearchgate.net

Toxicokinetics: Comparing the absorption, distribution, metabolism, and excretion of this compound with that of riddelliine to understand how the N-oxide form affects its biological fate. researchgate.netnih.gov

Relative Potency: Determining the relative toxic potency of this compound compared to riddelliine, which is crucial for risk assessment. frontiersin.orgresearchgate.net

Physiologically based kinetic (PBK) modeling has been employed to predict the in vivo relative potency of this compound, suggesting that at lower doses, its potency is a significant fraction of that of riddelliine. researchgate.netresearchgate.net These models help to extrapolate experimental data to human-relevant exposure scenarios.

Evolution of Research Perspectives on PA-N-oxide Bioreactivity

The scientific understanding of the bioreactivity of PA-N-oxides has evolved considerably over time. Initially, the N-oxidation of PAs was primarily viewed as a detoxification pathway, rendering the compounds more water-soluble and facilitating their excretion. mdpi.comebi.ac.uk This perspective was supported by early in vitro studies where some PA-N-oxides showed little to no direct toxicity. nih.gov

However, this view began to shift as researchers recognized the potential for in vivo reduction of PA-N-oxides back to their toxic parent PAs. nih.gov This "pro-toxic" nature of PA-N-oxides became a critical area of investigation. It was discovered that the gut microbiota plays a significant role in this reduction process, effectively reactivating the compounds before they even reach the liver. frontiersin.orgnih.gov Further studies confirmed that reduction can also occur in the liver. researchgate.net

This led to the current understanding that PA-N-oxides pose a similar toxicological risk to their parent PAs upon ingestion. fao.orgfrontiersin.org The focus of research has now expanded to quantify the extent of this in vivo reduction and to determine the relative potency of different PA-N-oxides. frontiersin.orgresearchgate.net For instance, the interaction between PA N-oxides and other plant metabolites, such as chlorogenic acid, has been shown to potentially enhance their toxicity, highlighting the complexity of their bioactivity within a natural context. frontiersin.org The current research paradigm emphasizes a comprehensive approach, considering the entire metabolic journey of PA-N-oxides from ingestion to the formation of toxic metabolites and their subsequent cellular damage. nih.govwur.nl

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C18H23NO7 |

| Molar Mass | 365.378 g·mol−1 |

| IUPAC Name | (1R,7aR)-7-({(2Z)-2-[1-(hydroxymethyl)ethenyl]but-2-enoyl}oxy)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-1-methanol 4-oxide |

Source: Data compiled from publicly available chemical databases.

Table 2: Key Research Findings on this compound Metabolism

| Finding | Experimental System | Key Implication |

| Reduction to Riddelliine | Rat liver microsomes (hypoxic conditions) | Demonstrates the potential for in vivo reactivation to the parent toxin. researchgate.net |

| Formation of Dehydroretronecine (B1196577) (DHP) | Rat liver microsomes | DHP is a reactive metabolite that can form DNA adducts. ebi.ac.uknih.gov |

| Formation of DHP-derived DNA adducts | In vitro with calf thymus DNA and in vivo in rats | Confirms the genotoxic potential of this compound. researchgate.netacs.orgresearchgate.net |

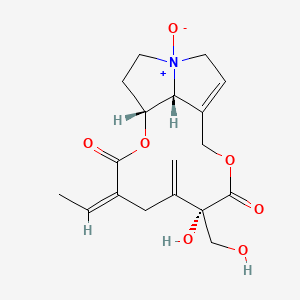

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENPMDVCQGSSO-AHPXGCJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315962 | |

| Record name | Riddelline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75056-11-0 | |

| Record name | Riddelline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75056-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riddelliine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075056110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riddelline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Riddelliine N Oxide

Plant Genus and Species as Primary Sources (e.g., Senecio spp.)

Riddelliine N-oxide is primarily produced by plants in the Senecio genus, which belongs to the Asteraceae family. nih.govusda.gov These plants are commonly known as ragworts or groundsels and are found in rangelands, particularly in the western United States. iarc.frnih.gov The species Senecio riddellii (Riddell's groundsel) is a principal source, with riddelliine and its N-oxide comprising over 90% of its total alkaloid content. iarc.frnih.gov Similarly, Senecio longilobus (threadleaf groundsel) is another significant source and has been used in some herbal remedies. iarc.frinchem.orgnih.gov Research has identified several other Senecio species, as well as plants from other genera like Crotalaria, that contain riddelliine and, by extension, its N-oxide. wikipedia.orgnih.govusda.gov

The following table details the primary plant sources of this compound.

| Genus | Species | Common Name(s) | Family |

| Senecio | S. riddellii | Riddell's Ragwort, Riddell's Groundsel | Asteraceae |

| Senecio | S. longilobus | Woody or Threadleaf Groundsel | Asteraceae |

| Senecio | S. jacobaea | Tansy Ragwort, Stinking Willie | Asteraceae |

| Senecio | S. vulgaris | Common Groundsel | Asteraceae |

| Senecio | S. douglasii var. longilobus | Threadleaf Groundsel | Asteraceae |

| Senecio | S. spartioides | Broom Groundsel | Asteraceae |

| Senecio | S. aegypticus | Asteraceae | |

| Senecio | S. ambrosioides | Asteraceae | |

| Senecio | S. cruentus | Asteraceae | |

| Senecio | S. desfontanei | Asteraceae | |

| Senecio | S. eremophilus | Asteraceae | |

| Senecio | S. vernalis | Asteraceae | |

| Crotalaria | C. juncea | Sunn Hemp | Fabaceae |

| This table lists plant species identified as containing riddelliine, which co-occurs with its N-oxide form. wikipedia.orgnih.govnih.govacs.org |

Factors Influencing Intra-species and Environmental Concentrations

The concentration of this compound and its parent alkaloid within a single plant species is not static; it is influenced by a combination of developmental and environmental factors. nih.govusda.gov

Environmental Conditions and Location : The alkaloid content can be highly variable depending on the plant's geographic location and prevailing environmental conditions. nih.govusda.gov For instance, Senecio riddellii can contain up to 18% of its dry weight in riddelliine and its N-oxide under certain conditions. wikipedia.orgnih.gov

Relative Proportions : The ratio of the N-oxide form to the free-base form differs among species. In Senecio longilobus and Senecio riddellii, the N-oxide form is predominant, accounting for 80% to 90% of the total pyrrolizidine (B1209537) alkaloid content. avma.org In contrast, Senecio jacobaea contains a lower proportion, with about 25% in the N-oxide form. avma.org

Presence in Biological Matrices: Animal Models and Environmental Samples

This compound's presence is not confined to its source plants. It can be transferred and detected in various biological and environmental matrices, primarily through the food chain.

Upon ingestion by livestock, this compound is absorbed through the gastrointestinal tract. iarc.frinchem.org Studies in calves have shown that the N-oxide form alone is capable of inducing seneciosis, the toxicosis associated with these alkaloids. nih.govavma.org In some biological systems, such as rat liver microsomes, the free-base riddelliine can be metabolized into this compound. iarc.frebi.ac.uk Conversely, ingested this compound can be reduced back to its parent alkaloid by gut microbiota and liver enzymes in animals. researchgate.netnih.gov

The compound has been identified in several animal-derived products and environmental samples.

| Biological or Environmental Matrix | Finding |

| Animal Milk | Studies have demonstrated that this compound can be transmitted into the milk of cows that have grazed on Senecio plants, with concentrations estimated as high as 5 mg/L. nih.govnih.gov |

| Animal Tissues | Pyrrolic metabolites resulting from the absorption of riddelliine and its N-oxide have been detected in the blood and liver of pigs. iarc.fr DNA adducts have been found in the liver of rats administered this compound. inchem.orgebi.ac.uk |

| Honey | Riddelliine residues have been found in honey, indicating that bees may collect nectar from plants containing the alkaloid. wikipedia.orgiarc.frnih.gov |

| Meat | Residues of riddelliine have been reported in meat from animals that have consumed pyrrolizidine alkaloid-containing plants. wikipedia.orgiarc.frnih.gov |

Biosynthesis and Chemoenzymatic Pathways of Riddelliine N Oxide

Riddelliine N-oxide is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly those belonging to the genus Senecio. ontosight.ai The biosynthesis of this complex molecule is an intricate process that begins with simple amino acid precursors and involves a series of enzymatic transformations. The N-oxide form is often the primary product of PA biosynthesis within the plant. mdpi.comuniversiteitleiden.nl

Metabolic Transformations and Biotransformation Pathways of Riddelliine N Oxide

Reduction of Riddelliine N-oxide to Riddelliine in Biological Systems

The microbial populations residing in the gastrointestinal tract play a pivotal role in the initial reduction of this compound. researchgate.netnih.govwur.nl Upon oral ingestion, this compound is substantially converted to riddelliine by the intestinal microbiota. researchgate.netnih.gov This biotransformation is considered a critical step that enables the subsequent metabolic activation of the parent compound in the liver. wur.nl

In vitro studies using pooled rat intestinal microbiota under anaerobic conditions have demonstrated that this reduction is both rapid and extensive. researchgate.net For several pyrrolizidine (B1209537) alkaloid N-oxides, including this compound, a significant conversion to their corresponding parent PAs occurs within hours. researchgate.netresearchgate.net The efficiency of this microbial reduction can influence the systemic bioavailability of the parent alkaloid and, consequently, its toxicity. nih.govnih.gov At higher dose levels, the reduction of this compound by intestinal microbiota may become saturated. nih.govwur.nlnih.gov

Table 1: In Vitro Conversion of this compound to Riddelliine by Rat Intestinal Microbiota This table illustrates the rate of reduction of this compound in an anaerobic incubation with rat intestinal microbiota over an 8-hour period, as described in related studies.

| Time (Hours) | This compound Conversion (%) |

| 4 | > 50% |

| 8 | ~100% |

| Data derived from findings reported in studies on PA N-oxide reduction by intestinal microbiota. researchgate.netresearchgate.net |

In addition to the gut microbiota, the liver is also capable of reducing this compound back to riddelliine. researchgate.netnih.gov This process is mediated by hepatic enzymes, particularly cytochrome P450 (CYP450) monooxygenases. researchgate.net While CYP450 enzymes are primarily known for oxidative metabolism, they can also catalyze reductive reactions under certain conditions. researchgate.netresearchgate.net

In vitro systems, such as liver and intestinal microsomes and S9 fractions, are widely used to study the metabolism of this compound. nih.govresearchgate.net The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive model for metabolic studies. evotec.com

Studies using rat liver S9 fractions have been employed to determine the kinetic parameters of this compound reduction. nih.gov When comparing different tissues, hepatic microsomes are significantly more active in reducing this compound to riddelliine than intestinal microsomes. researchgate.net Furthermore, the reductive process is more favorable under anaerobic conditions compared to aerobic conditions. researchgate.net This suggests that oxygen levels can influence the balance between reduction (detoxification of the N-oxide) and subsequent oxidative activation. researchgate.net These in vitro models confirm that the liver possesses a substantial capacity for converting the N-oxide to its parent compound, which can then be activated to form toxic adducts. researchgate.netebi.ac.ukacs.org

Table 2: Comparison of Riddelliine Formation from this compound in Microsomal Incubations This table summarizes findings from in vitro studies comparing the efficiency of this compound reduction in liver and intestinal microsomes under different oxygen conditions.

| Tissue Fraction | Incubation Condition | Relative Riddelliine Formation | Relative Pyrrole-Protein Adduct Formation |

| Liver Microsome | Anaerobic | High | Low |

| Liver Microsome | Aerobic | Moderate | High |

| Intestine Microsome | Anaerobic | Low | Very Low |

| Intestine Microsome | Aerobic | Very Low | Low |

| Data synthesized from comparative microsomal studies. researchgate.net |

Activation Pathways of this compound and its Metabolic Products

Following the initial reduction of this compound to riddelliine, the parent compound undergoes metabolic activation, primarily in the liver. This activation pathway is responsible for generating the highly reactive metabolites that cause cellular damage.

The critical step in the toxic activation of riddelliine is its oxidation by cytochrome P450 enzymes to form dehydropyrrolizidine alkaloids (DHPAs), which are also known as pyrrolic esters. nih.govsfu-kras.ru This pathway involves the hydroxylation of the necine base, followed by dehydration, to produce a highly unstable pyrrolic derivative, dehydroriddelliine. sfu-kras.rumdpi.comresearchgate.net This metabolic conversion from a stable parent alkaloid to a reactive pyrrolic ester is considered the key bioactivation event responsible for the toxicity of riddelliine. sfu-kras.rumdpi.com The formation of these DHPAs is a common activation mechanism for many toxic pyrrolizidine alkaloids. thieme-connect.comnih.gov

The primary pyrrolic ester formed from riddelliine, dehydroriddelliine, is highly reactive and electrophilic. sfu-kras.rumdpi.com Due to its instability, it can readily hydrolyze to form other reactive metabolites, principally dehydroretronecine (B1196577) (DHR), which is chemically known as (±)6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). ebi.ac.ukacs.orgmdpi.comnih.gov

Metabolism studies of riddelliine using rat and human liver microsomes have consistently identified DHR as a major metabolite alongside this compound. ebi.ac.ukacs.orgmdpi.comnih.gov DHR is a key reactive metabolite that can covalently bind to cellular macromolecules, including proteins and DNA. nih.goviarc.fr The reaction of DHR with DNA results in the formation of a characteristic set of DHP-derived DNA adducts. acs.orgmdpi.comresearchgate.net These DNA adducts are considered to be the mediators of the genotoxicity and tumorigenicity associated with riddelliine exposure. acs.orgnih.gov

Comparative Metabolism across Animal Models (in vitro and in vivo)

The metabolic fate of this compound is complex, involving biotransformation in various animal models. A critical aspect of its metabolism is its reduction back to the parent pyrrolizidine alkaloid (PA), riddelliine. ebi.ac.ukebi.ac.uk This conversion is significant because riddelliine itself is a substrate for metabolic activation pathways leading to toxicity. Both liver microsomal enzymes and intestinal microbiota are involved in the biotransformation of this compound. ebi.ac.uknih.govresearchgate.net In vivo studies in rats have shown that following oral administration of this compound, both the N-oxide and its reduced form, riddelliine, are detected in the bloodstream. nih.govresearchgate.net

The primary metabolic transformations include the reduction to riddelliine and the subsequent metabolic activation of riddelliine. ebi.ac.uk This activation pathway involves oxidation by cytochrome P450 enzymes to form reactive pyrrolic derivatives, specifically dehydropyrrolizidine alkaloids (DHPAs) like (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). ebi.ac.uknih.gov This reactive metabolite can form adducts with cellular macromolecules, including DNA. ebi.ac.ukresearchgate.net Studies have confirmed that the same DHP-derived DNA adducts are found in the livers of rats fed either riddelliine or this compound. ebi.ac.ukebi.ac.uk

Species-Specific Metabolic Profiles and Kinetic Parameters

Comparative studies on the metabolism of this compound have primarily focused on rats and humans, revealing significant similarities in metabolic pathways.

In in vitro studies using rat liver microsomes, this compound is metabolized to form its parent compound, riddelliine, and the reactive metabolite DHP. ebi.ac.ukresearchgate.net The balance between these pathways is influenced by oxygen levels; hypoxic (anaerobic) conditions, similar to those in the intestine, predominantly favor the reduction of this compound to riddelliine. ebi.ac.ukebi.ac.uk Conversely, this reduction is diminished under aerobic conditions. ebi.ac.ukebi.ac.uk The intestinal microbiota play a crucial role in the in vivo reduction of this compound to riddelliine. researchgate.net

Below is a summary of the major metabolites identified.

| Species/Model | Condition | Major Metabolites | Reference |

| Rat Liver Microsomes | Hypoxic (Argon) | Riddelliine (predominantly) | ebi.ac.uk, ebi.ac.uk |

| Rat Liver Microsomes | Aerobic | Riddelliine, DHP | ebi.ac.uk |

| Human Liver Microsomes | Oxidative/Hypoxic | Riddelliine, DHP | ebi.ac.uk, nih.gov |

| Rat | In vivo (Oral) | Riddelliine, this compound (in blood) | nih.gov, researchgate.net |

Kinetic parameters for the formation of DHP from riddelliine, a key step following the reduction of this compound, have been determined for both rat and human liver microsomes. These data indicate that human liver enzymes can efficiently catalyze this reaction. ebi.ac.uknih.gov

| Species (Liver Microsomes) | Kinetic Parameter | Value | Reference |

| Female Rat | Km (mM) | 0.37 ± 0.05 | ebi.ac.uk, nih.gov, acs.org |

| Vmax (nmol/min/mg protein) | 0.48 ± 0.03 | ebi.ac.uk, nih.gov, acs.org | |

| Female Human | Km (mM) | 0.66 ± 0.08 | ebi.ac.uk, nih.gov, acs.org |

| Vmax (nmol/min/mg protein) | 1.70 ± 0.09 | ebi.ac.uk, nih.gov, acs.org |

These findings, showing similar metabolic pathways and adduct profiles, strongly suggest that the mechanistic data on liver effects obtained from laboratory rodents are highly relevant to humans. mdpi.comnih.gov

Influence of Enzyme Induction (e.g., Phenobarbital pretreatment)

The rate of metabolic transformation of pyrrolizidine alkaloids can be significantly altered by the induction of metabolic enzymes. Pretreatment of animals with enzyme inducers, such as phenobarbital, has been shown to enhance the metabolism of riddelliine, the parent compound of this compound. nih.govnih.govacs.orgresearchgate.net

Molecular and Cellular Mechanisms of Interaction

DNA Adduct Formation by Reactive Metabolites

A primary mechanism of action for Riddelliine N-oxide's genotoxicity is the formation of covalent bonds between its reactive metabolites and cellular DNA, resulting in DNA adducts.

Metabolic activation of this compound leads to the formation of dehydropyrrolizidine alkaloids (DHPAs), including the highly reactive metabolite 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. nih.gov

Research has identified a characteristic set of eight DHP-derived DNA adducts both in vitro and in vivo. nih.gov Two of these have been definitively identified as epimers of DHP-2'-deoxyguanosine 3'-monophosphate. The remaining six adducts have been characterized as DHP-modified dinucleotides. nih.gov

Structural analyses have shown that DHP covalently binds to guanine (B1146940), adenine (B156593), and thymine (B56734) bases. Notably, DHP does not appear to react with cytosine. The relative reactivity of DHP with individual DNA bases has been determined to follow the order: Guanine > Adenine ≈ Thymine. nih.gov

In vivo studies using animal models have demonstrated a clear dose-response relationship for the formation of DHP-derived DNA adducts following exposure to this compound's parent compound, riddelliine. In female F344 rats fed riddelliine, a direct correlation was observed between the administered dose and the total levels of DHP-derived DNA adducts in the liver. nih.gov

A study directly comparing this compound and riddelliine in rats showed that when administered at a dose of 1.0 mg/kg for three consecutive days, this compound induced a DNA adduct level of 39.9 ± 0.6 adducts/10⁷ nucleotides in the liver. This was 2.6-fold less than the adduct level measured in rats treated with the same dose of riddelliine. nih.gov

| Dose of Riddelliine (mg/kg/day for 3 days) | DNA Adduct Level (adducts/10⁷ nucleotides) |

|---|---|

| 0.1 | 12.9 |

| 1.0 | 51.8 |

The formation of DHP-derived DNA adducts exhibits cellular specificity within the liver. Studies in both mice and rats have revealed that riddelliine treatment results in higher and more persistent levels of DNA adducts in liver endothelial cells compared to parenchymal cells (hepatocytes). nih.govnih.gov This differential in DNA damage is thought to be a contributing factor to the specific pattern of tumorigenicity observed with riddelliine, which often manifests as hemangiosarcomas originating from endothelial cells. nih.gov

Protein Adduct Formation and Cellular Protein Interactions

The reactive metabolites of this compound, particularly DHPAs, are not only genotoxic but also react with cellular proteins. nih.gov These electrophilic pyrrolic esters can covalently bind to nucleophilic amino acid residues in proteins, forming pyrrole-protein adducts. The formation of these adducts is considered a key mechanism in the hepatotoxicity associated with pyrrolizidine (B1209537) alkaloids. nih.gov

The metabolic reduction of this compound to its more reactive parent compound, riddelliine, is a critical step. Studies with human recombinant CYP Supersomes have identified CYP1A2 and CYP2D6 as the major enzymes responsible for catalyzing this reduction under anaerobic conditions. researchgate.net

Cellular Responses to Reactive Metabolites

The formation of DNA and protein adducts by this compound's reactive metabolites triggers a range of cellular responses, including the induction of programmed cell death and alterations in the cell cycle.

Exposure to riddelliine has been shown to induce apoptosis in liver cells. In a short-term study with male F344/N rats, administration of riddelliine for 8 consecutive days led to an increased number of apoptotic nuclei in both hepatocytes and endothelial cells. nih.gov

Interestingly, the cellular response appears to change with the duration of exposure. After 30 doses, while hepatocytes showed reduced mitosis and fewer S-phase nuclei, endothelial cells exhibited decreased apoptosis and a higher number of S-phase nuclei. nih.gov This suggests a modulation of the cell cycle in endothelial cells, potentially leading to a proliferative advantage for cells with damaged DNA. nih.gov

Oxidative Stress and Detoxification Pathways

The metabolism of pyrrolizidine alkaloids (PAs) involves competing pathways of detoxification and metabolic activation. While the N-oxidation of a parent PA to its corresponding N-oxide is generally considered a detoxification step, the reverse reaction can also occur. This compound, a major metabolite of the genotoxic PA riddelliine, is subject to metabolic reduction back to its parent compound, a critical step for its bioactivation and subsequent toxicity nih.govnih.govresearchgate.net.

This reduction is facilitated by enzymes in the liver and by the intestinal microbiota nih.gov. Studies using rat liver microsomes have demonstrated that under hypoxic (anaerobic) conditions, the metabolism of this compound predominantly generates the parent PA, riddelliine nih.govresearchgate.net. This reduction is less efficient under aerobic conditions nih.govresearchgate.net. Once this compound is reduced back to riddelliine, the parent compound can undergo metabolic activation by cytochrome P450 enzymes to form highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs) like 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) nih.govnih.govresearchgate.net.

These electrophilic metabolites are responsible for the compound's toxic effects. Detoxification of these reactive intermediates can occur through conjugation with endogenous molecules. For instance, the DHP metabolite can be conjugated with glutathione (GSH) to form products such as 7-glutathione-DHP and 7-cysteine-DHP, which can then be eliminated from the body nih.govwikipedia.org. This conjugation pathway represents a crucial detoxification mechanism that competes with the binding of reactive metabolites to cellular macromolecules like DNA wikipedia.org.

Genotoxic Potential in Mechanistic Assays (in vitro and in vivo animal models)

This compound demonstrates significant genotoxic activity, primarily through its metabolic conversion to riddelliine and subsequent formation of DNA-reactive metabolites nih.gov. The genotoxicity of this compound has been evaluated in a variety of mechanistic assays, both in vitro and in vivo, which confirm its potential to damage genetic material.

The primary mechanism of its genotoxicity is the formation of DHP-derived DNA adducts nih.govresearchgate.netnih.gov. These adducts are considered reliable biomarkers for the initiation of PA-induced carcinogenicity nih.gov.

In Vitro Findings:

DNA Adduct Formation: In vitro incubation of this compound with rat liver microsomes in the presence of calf thymus DNA results in the production of a characteristic set of DHP-derived DNA adducts nih.govresearchgate.net. This confirms that liver enzymes can metabolically activate the N-oxide to a form that directly damages DNA.

Metabolite Formation: Metabolic studies using male rat liver microsomes identified the formation of riddelliine, DHP, 7-glutathione-DHP, and 7-cysteine-DHP from this compound nih.gov. The formation of DHP is a critical step leading to genotoxicity.

In Vivo Findings:

DNA Adducts in Liver Tissue: Studies in F344 rats have shown that oral administration of this compound leads to the formation of the same DHP-derived DNA adducts in liver DNA as those observed with the parent compound, riddelliine nih.govresearchgate.net.

In one specific study, F344 rats administered this compound for three consecutive days showed a significant level of DNA adducts in the liver nih.govresearchgate.net. Although this level was approximately 2.6-fold lower than that induced by an equivalent dose of riddelliine, it nonetheless demonstrates that this compound is a potent genotoxic agent in vivo nih.govresearchgate.net.

The genotoxic potential of this compound is intrinsically linked to its metabolic conversion to riddelliine. The subsequent formation of DHP and its covalent binding to DNA are the key molecular events responsible for its mutagenic and carcinogenic properties nih.govnih.gov.

Table 1: Summary of Genotoxicity Data for this compound | Assay Type | Model System | Key Findings | Reference | | :--- | :--- | :--- | :--- | | In Vitro | | DNA Adduct Formation | Rat liver microsomes with calf thymus DNA | Production of DHP-derived DNA adducts. | nih.govresearchgate.net | | Metabolite Analysis | Male F344 rat liver microsomes | Formation of riddelliine and the genotoxic metabolite DHP. | nih.gov | | In Vivo | | DNA Adduct Formation | Liver DNA of F344 rats | Formation of DHP-derived DNA adducts confirmed. | nih.govresearchgate.net | | DNA Adduct Quantification | Liver DNA of F344 rats | Adduct level of 39.9 ± 0.6 adducts/10⁷ nucleotides. | nih.govresearchgate.net |

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating riddelliine N-oxide from complex mixtures, such as biological samples, food products, and herbal preparations. The choice of chromatographic method is dictated by the sample matrix, the required level of sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. iarc.frebi.ac.uknih.govebi.ac.uk Reversed-phase HPLC, utilizing a C18 column, is a common approach for separating this compound from its parent alkaloid, riddelliine, and other related compounds. nih.govfrontiersin.org The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.comnih.gov

For instance, one method successfully separated riddelliine and this compound using a C18 column with a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. nih.gov In this system, this compound eluted at a retention time of 3.9 minutes. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC), a variant of HPLC that uses smaller particle size columns, allows for faster analysis times and improved resolution. mdpi.comnih.gov Detection in HPLC systems is often achieved using a diode array detector (DAD) or by coupling the HPLC to a mass spectrometer. nih.gov

Key HPLC Parameters for this compound Analysis

Column: Reversed-phase C18 is frequently used. nih.govfrontiersin.org

Mobile Phase: Gradients of water (with formic acid) and acetonitrile/methanol are common. nih.govmdpi.comnih.gov

Detection: Diode Array Detection (DAD) or Mass Spectrometry (MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the sensitive and specific quantification of this compound. iarc.frnih.govmdpi.comnih.govjfda-online.comacs.orgacs.org This technique offers high selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govfrontiersin.org

In a typical LC-MS/MS analysis of this compound, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate the protonated molecule [M+H]+. nih.govfrontiersin.org For this compound, this corresponds to a precursor ion at m/z 366.0. Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer produces characteristic product ions that are used for quantification and confirmation.

A study detailed the quantification of this compound using a Shimadzu LCMS-8045 triple quadrupole mass spectrometer with an ESI interface. nih.gov The instrument was operated in positive ionization mode, and the MRM transitions monitored for this compound were 365.95 → 94.00, 365.95 → 118.05, and 365.95 → 120.05. nih.gov The high sensitivity of LC-MS/MS allows for the detection of trace levels of this compound in complex matrices like honey, tea, and milk. mdpi.comnih.gov

Table 1: Example LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitored Transition (MRM) | 365.95 → 94.00 |

| Collision Energy (CE) | -49 eV |

| Monitored Transition (MRM) | 365.95 → 118.05 |

| Collision Energy (CE) | -36 eV |

| Monitored Transition (MRM) | 365.95 → 120.05 |

Data sourced from a study using a Shimadzu LCMS-8045. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds, its application to this compound is limited. mdpi.com Pyrrolizidine (B1209537) alkaloid N-oxides are generally not volatile and can degrade at the high temperatures required for GC analysis. mdpi.com Therefore, direct analysis of this compound by GC-MS is not typically feasible without derivatization. While GC-MS has been used for the analysis of the parent pyrrolizidine alkaloids, HPLC-based methods are preferred for their N-oxides. mdpi.comnih.gov

Spectrometric and Spectroscopic Approaches

Spectrometric and spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, often used in conjunction with chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural identification of this compound. iarc.frebi.ac.uknih.govusda.govmdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. usda.gov

NMR has been instrumental in confirming the structure of this compound synthesized from its parent alkaloid. usda.gov It has also been used to characterize the products of reactions involving this compound, such as its interaction with solvents. usda.gov For instance, 1D and 2D NMR spectroscopy were used to elucidate the structure of a methanol addition product of riddelliine, which can also be formed from this compound. usda.gov

UV/Visible Spectrophotometry

UV/Visible spectrophotometry can be used as a detection method in HPLC systems and for the characterization of this compound. acs.orgscispace.com this compound exhibits a characteristic UV absorption spectrum that can aid in its identification. For example, in a study analyzing pyrrolizidine alkaloids from Senecio vernalis, detection was performed at 225 nm. iarc.fr While not as specific as mass spectrometry or NMR, UV/Vis spectrophotometry provides a relatively simple and cost-effective detection method. mdpi.com The identity of synthesized dehydro-pyrrolizidine alkaloids, which are related to this compound, has been validated using UV-visible spectral analysis in conjunction with LC/MS. sfu-kras.ru

Immunoassay Development for Specificity and Sensitivity

Immunoassays offer a rapid, sensitive, and specific approach for the detection of pyrrolizidine alkaloids (PAs) and their N-oxides. nih.gov These methods are particularly advantageous for screening a large number of samples and can detect compounds at very low concentrations.

Competitive inhibition enzyme-linked immunosorbent assays (CI-ELISAs) have been successfully developed for the detection of riddelliine and this compound. nih.govusda.gov These assays utilize polyclonal antibodies that can recognize either the free base form of the alkaloid or show cross-reactivity to both the free base and the N-oxide forms. nih.gov This cross-reactivity is beneficial as it allows for the estimation of the total PA content in a sample. nih.govusda.gov

One developed assay demonstrated a high degree of sensitivity, with a 50% inhibition (I50) value of 803.9 pg and a detection limit of 47.5 pg for riddelliine. nih.gov The development of these ELISAs involved generating polyclonal antibodies by using protein conjugates of the target alkaloid as immunogens. nih.gov For instance, polyclonal antibodies have been raised against a riddelliine-protein conjugate to overcome the challenge of detecting both the free base and N-oxide forms. nih.gov These immunoassays have proven to be valuable tools for diagnosing poisoned animals and identifying toxic plants. nih.gov

The table below summarizes the characteristics of developed ELISAs for PAs, including those with cross-reactivity to N-oxides.

| Target Analyte | Assay Type | I50 Value | Limit of Detection | Cross-Reactivity | Reference |

| Riddelliine | CI-ELISA | 803.9 pg | 47.5 pg | This compound | nih.gov |

| Retrorsine | CI-ELISA | 0.9 ± 0.2 ppb | 0.5-10 ppb | Retrorsine N-oxide (Isatidine), Senecionine | acs.orgacs.orgnih.gov |

| Monocrotaline | CI-ELISA | 36 ± 9 ppb | 5-500 ppb | None with Retrorsine or Senecionine | acs.orgacs.orgnih.gov |

| Retronecine | CI-ELISA | 3000 ± 600 ppb | 600-10,000 ppb | Not specified | acs.orgacs.orgnih.gov |

Detection and Quantification of DNA Adducts

The genotoxicity of this compound is primarily attributed to its metabolic activation to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. nih.gov The detection and quantification of these adducts are essential for assessing the carcinogenic risk associated with exposure to this compound.

The ³²P-postlabeling technique coupled with high-performance liquid chromatography (HPLC) is a highly sensitive method for detecting DNA adducts, even when present at very low levels. researchgate.net This method has been instrumental in identifying and quantifying the DNA adducts formed from this compound. nih.govnih.gov

Research has shown that rat liver microsomes can convert this compound into the genotoxic metabolite 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.gov When this metabolic process occurs in the presence of calf thymus DNA, a characteristic set of DHP-derived DNA adducts is formed, which can be detected by ³²P-postlabeling/HPLC. nih.govmdpi.org The same adducts have been observed in the liver DNA of rats fed this compound. nih.govnih.gov These adducts include a pair of epimeric DHP-3´-dGMP adducts and six DHP-derived deoxyribodinucleotides. researchgate.net

Studies have demonstrated a dose-dependent formation of these DNA adducts. For instance, in female rats given riddelliine at doses of 0.1 and 1.0 mg/kg for three consecutive days, the levels of DHP-derived DNA adducts in their blood were 12.9 and 51.8 adducts per 10⁷ nucleotides, respectively. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool in the field of "adductomics," which aims for the comprehensive analysis of DNA adducts. nih.govspectroscopyonline.com This technique offers high specificity and sensitivity, allowing for the identification and quantification of specific DNA adducts. jfda-online.comnih.gov

LC-MS/MS has been used to characterize the full range of DHP-derived DNA adducts from riddelliine. nih.govacs.org Structural analysis revealed that DHP covalently binds to guanine (B1146940), adenine (B156593), and thymine (B56734) bases. nih.govacs.org The relative reactivity of DHP with these bases was determined to be guanine > adenine ≈ thymine. nih.govacs.org

Furthermore, LC-MS/MS analysis has been employed to study the metabolism of this compound. In one study, four metabolites were identified from the metabolism of this compound by male rat liver microsomes: riddelliine, DHP, 7-glutathione-DHP (7-GS-DHP), and 7-cysteine-DHP. jfda-online.com The levels of DHP-deoxyguanosine (dG) and DHP-deoxyadenosine (dA) adducts formed from various PAs and their N-oxides have been quantified using LC-MS/MS. jfda-online.com

The table below presents a comparison of DNA adduct levels formed from riddelliine and this compound as determined by different analytical methods.

| Compound | Dose | Tissue | Adduct Level (adducts/10⁷ nucleotides) | Analytical Method | Reference |

| This compound | 1.0 mg/kg for 3 days | Rat Liver | 39.9 ± 0.6 | ³²P-postlabeling/HPLC | nih.gov |

| Riddelliine | 1.0 mg/kg for 3 days | Rat Liver | ~103.7 | ³²P-postlabeling/HPLC | nih.gov |

| Riddelliine | 0.1 mg/kg for 3 days | Rat Blood | 12.9 | ³²P-postlabeling/HPLC | researchgate.net |

| Riddelliine | 1.0 mg/kg for 3 days | Rat Blood | 51.8 | ³²P-postlabeling/HPLC | researchgate.net |

Pharmacokinetic and Toxicokinetic Modeling of Riddelliine N Oxide

Physiologically Based Kinetic (PBK) Modeling for Biotransformation Prediction

Physiologically based kinetic (PBK) modeling is a valuable tool for predicting the in vivo fate of riddelliine N-oxide, a pyrrolizidine (B1209537) alkaloid (PA) commonly found in plants. nih.govnih.gov These models integrate physiological, anatomical, and physicochemical parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. wur.nlmdpi.com A key aspect of this compound's toxicity is its biotransformation to the parent PA, riddelliine. nih.govresearchgate.net This conversion is primarily mediated by intestinal microbiota and, to a lesser extent, by hepatic cytochrome P450 monooxygenases (CYPs). researchgate.net

PBK models for this compound have been developed for both rats and humans to predict the systemic concentrations of riddelliine following oral exposure to its N-oxide form. researchgate.netresearchgate.net These models incorporate a sub-model for riddelliine itself, allowing for a comprehensive prediction of its formation and subsequent metabolic fate. researchgate.netnih.gov The models account for the reduction of this compound to riddelliine in the gastrointestinal tract and liver. nih.govresearchgate.net

Studies using these PBK models have predicted that upon oral administration of this compound, the resulting blood concentration of riddelliine will have a lower maximum concentration (Cmax) and a longer time to reach this maximum (Tmax) compared to an equimolar oral dose of riddelliine itself. nih.govdntb.gov.ua This prediction aligns with experimental observations in rats. thieme-connect.com The models can also predict the area under the concentration-time curve (AUC) for riddelliine, which is a critical parameter for assessing systemic exposure. nih.govnih.gov

Furthermore, PBK models have been extended to include the formation of 7-glutathione-S-yl-dehydropyrrolizidine (7-GS-DHP), a major detoxification metabolite of the reactive pyrrolic intermediates of riddelliine. nih.govnih.gov This allows for a more detailed prediction of the balance between bioactivation and detoxification pathways.

In vivo vs. In vitro Kinetic Parameter Extrapolation

A significant challenge in toxicology is extrapolating in vitro findings to predict in vivo outcomes. PBK modeling serves as a crucial bridge for this quantitative in vitro to in vivo extrapolation (QIVIVE). wur.nldntb.gov.ua For this compound, in vitro studies often underestimate its toxicity because they may not adequately account for the reduction to the more toxic parent alkaloid, riddelliine, by intestinal microbiota. nih.govresearchgate.net

In vitro studies using liver microsomes have shown that the formation of DNA adducts from this compound is significantly lower than from riddelliine. nih.gov However, these systems lack the anaerobic conditions and microbial populations of the gut that are responsible for the initial reduction step. researchgate.netmdpi.com Consequently, the relative potency of this compound compared to riddelliine is often underestimated in such in vitro assays. nih.govresearchgate.net

PBK models address this limitation by integrating kinetic data from various sources. For instance, kinetic constants for metabolic clearance of riddelliine have been determined from in vitro rat liver and intestinal microsomal incubations and then scaled to the in vivo situation. wur.nl These scaled parameters are then incorporated into the PBK model. The model can also utilize data from in vitro studies on the reduction of this compound by intestinal microbiota. researchgate.net

By combining these in vitro-derived parameters with physiological data, the PBK model can predict in vivo kinetic profiles, such as the blood concentration-time curve of riddelliine after oral exposure to this compound. nih.gov These predictions can then be compared with available in vivo kinetic data for model validation. nih.gov

Modeling of Relative Potency for Mechanistic Comparisons (e.g., N-oxide vs. Parent Alkaloid)

A key application of PBK modeling for this compound is the determination of its relative potency (REP) compared to its parent alkaloid, riddelliine. nih.govnih.gov The REP is a crucial factor in risk assessment, and PBK modeling provides a method to derive this value without extensive animal testing. nih.govdntb.gov.ua

The REP can be calculated using different endpoints derived from the PBK model. One method is to determine the ratio of the area under the concentration-time curve (AUC) of riddelliine resulting from an oral dose of this compound to the AUC of riddelliine from an equimolar dose of riddelliine itself. nih.govfao.org Using this method, a study predicted an in vivo REP of 0.67 for this compound relative to riddelliine in rats. nih.govnih.gov This value was found to be in close agreement with REP values derived from in vivo DNA adduct data. nih.gov

Another approach to calculating the REP is based on the ratio of the amount of pyrrole-protein adducts formed following administration of either this compound or an equimolar dose of riddelliine. nih.govfao.org PBK models have shown that the REP value can be dose-dependent, decreasing as the dose increases. nih.govnih.gov This is attributed to the saturation of both the reduction of this compound by intestinal microbiota and the hepatic clearance of riddelliine at higher doses. nih.govnih.gov

At very low dose levels, such as those relevant to human dietary intake, the REP values for this compound have been estimated to be around 0.78 and tend to become independent of the dose. nih.govfao.org These modeling studies highlight the importance of considering dose levels when assessing the relative potency of this compound.

| Parameter | This compound Administration | Riddelliine Administration | Reference |

| Predicted Riddelliine Cmax | Lower | Higher | nih.govdntb.gov.ua |

| Predicted Riddelliine Tmax | Higher | Lower | nih.govdntb.gov.ua |

| Predicted in vivo REP (AUC-based) | 0.67 | 1 (Reference) | nih.govnih.gov |

| Dose-corrected in vivo REP (DNA adducts) | 0.36 - 0.64 | 1 (Reference) | nih.gov |

| Low-dose REP (PBK model) | 0.78 | 1 (Reference) | nih.govfao.org |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Influence of N-oxidation on Reactivity and Metabolic Pathways

The metabolic conversion of riddelliine N-oxide back to riddelliine is a key step for its bioactivation. nih.gov This reduction is catalyzed by two primary systems: the intestinal microbiota and hepatic cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies have shown that under anaerobic conditions, such as those found in the large intestine, gut flora rapidly reduce various PA N-oxides to their corresponding PAs. nih.govresearchgate.net In the liver, this reduction also occurs, with CYP1A2 and CYP2D6 identified as the major enzymes mediating this conversion. nih.govresearchgate.net

Once riddelliine is reformed, it undergoes metabolic activation in the liver, primarily through oxidation by CYP enzymes (including CYP3A4) to form dehydroriddelliine. nih.govresearchgate.net This highly reactive intermediate is unstable and hydrolyzes to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.govnih.govresearchgate.net DHP is the ultimate carcinogenic metabolite that can covalently bind to cellular macromolecules like DNA, leading to genotoxicity. researchgate.netresearchgate.net

Therefore, the metabolic pathway of this compound involves an initial reduction to the parent PA, riddelliine, followed by an oxidative bioactivation to the reactive pyrrolic ester, DHP. nih.govjfda-online.com Besides DHP, other metabolites identified from the metabolism of this compound by rat liver microsomes include 7-glutathione-DHP (7-GS-DHP) and 7-cysteine-DHP. jfda-online.com The balance between N-oxidation (detoxification) and reduction back to the tertiary alkaloid (toxification) is a crucial determinant of the ultimate toxic outcome.

| Metabolic Step | Compound | Enzymes/Conditions | Result | Reference |

|---|---|---|---|---|

| Reduction | This compound | Intestinal Microbiota (anaerobic) | Riddelliine | nih.govresearchgate.net |

| Reduction | This compound | Hepatic CYPs (CYP1A2, CYP2D6) | Riddelliine | nih.govresearchgate.net |

| Oxidation (Bioactivation) | Riddelliine | Hepatic CYPs (e.g., CYP3A4) | Dehydroriddelliine | nih.govresearchgate.net |

| Hydrolysis | Dehydroriddelliine | - | DHP | nih.govresearchgate.net |

Structural Determinants of DNA Adduct Formation

The genotoxicity of this compound is mediated through its metabolic conversion to riddelliine and subsequently to the reactive electrophile DHP. nih.govresearchgate.net The structure of DHP is the key determinant for the formation of DNA adducts. DHP is a pyrrolic ester that can covalently bind to the nucleophilic sites on DNA bases, initiating a genotoxic cascade that can lead to liver tumor formation. researchgate.nettandfonline.com

Research has demonstrated that the metabolism of this compound in the presence of DNA, both in vitro using rat liver microsomes and in vivo in F344 rats, produces a characteristic set of DHP-derived DNA adducts. nih.gov This same set of adducts is also formed from the parent compound, riddelliine. nih.govnih.gov Detailed structural analyses have identified a series of eight specific DHP-derived DNA adducts. nih.govnih.gov

These adducts are formed by the covalent binding of DHP to the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). jfda-online.comnih.gov The primary adducts identified are a pair of epimers of 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine. jfda-online.com The relative reactivity of DHP with DNA bases has been determined to be guanine (B1146940) > adenine (B156593) ≈ thymine (B56734), with no adducts formed with cytosine. nih.gov The formation of these specific, persistent DNA adducts serves as a critical biomarker for exposure to and carcinogenic risk from riddelliine and its N-oxide. jfda-online.comtandfonline.comnih.gov

In a study comparing adduct levels in rats, a dose of 1.0 mg/kg of this compound for three days resulted in 39.9 ± 0.6 adducts per 10⁷ nucleotides, which was 2.6-fold less than the level observed in rats treated with the same dose of riddelliine. nih.gov

| Precursor Compound | Reactive Metabolite | DNA Base Targeted | Resulting Adduct Type | Reference |

|---|---|---|---|---|

| This compound (via Riddelliine) | DHP | Deoxyguanosine (dG) | DHP-dG epimers | jfda-online.com |

| This compound (via Riddelliine) | DHP | Deoxyadenosine (dA) | DHP-dA epimers | jfda-online.com |

| This compound (via Riddelliine) | DHP | Thymine | DHP-Thymine adducts | nih.gov |

| This compound (via Riddelliine) | DHP | Cytosine | No adducts formed | nih.gov |

Comparative Analysis with Other Pyrrolizidine (B1209537) Alkaloid N-oxides

The metabolic pathway and genotoxic mechanism observed for this compound are not unique but are common among hepatocarcinogenic PA N-oxides. jfda-online.com Studies on other PA N-oxides, such as those derived from lasiocarpine, retrorsine, monocrotaline, and heliotrine, show that they also undergo metabolic activation to produce the same set of DHP-derived DNA adducts. jfda-online.com This suggests a common mechanism of liver tumor initiation for this class of compounds, where the N-oxide is reduced to the parent PA, which is then metabolized to the ultimate carcinogen, DHP. jfda-online.comtandfonline.com

While the qualitative metabolic pattern is similar, the quantitative toxic potency can differ among PA N-oxides. The relative potency of a PA N-oxide compared to its parent PA is influenced by several factors, including the efficiency of its reduction back to the tertiary amine. nih.govmdpi.com For this compound, the in vivo relative potency for forming DHP-derived DNA adducts in the liver compared to riddelliine has been estimated to be between 0.36 and 0.64, indicating it is less potent than the parent compound on a direct dose basis. nih.gov

| Compound | Common Metabolic Pathway | Common Genotoxic Event | Relative Potency (N-oxide vs. Parent PA) | Reference |

|---|---|---|---|---|

| This compound | Reduction to Riddelliine, then oxidation to DHP | Formation of DHP-DNA adducts | 0.36 - 0.78 | nih.govresearchgate.net |

| Retrorsine N-oxide | Reduction to Retrorsine, then oxidation to DHP | Formation of DHP-DNA adducts | ~0.92 (at low doses) | jfda-online.comresearchgate.net |

| Lasiocarpine N-oxide | Reduction to Lasiocarpine, then oxidation to DHP | Formation of DHP-DNA adducts | N/A | jfda-online.com |

| Monocrotaline N-oxide | Reduction to Monocrotaline, then oxidation to DHP | Formation of DHP-DNA adducts | N/A | jfda-online.com |

| Seneciphylline N-oxide | Reduction to Seneciphylline | N/A | ~0.81 (at low doses) | researchgate.net |

Environmental Fate and Degradation Research

Biotic and Abiotic Degradation Pathways in Environmental Matrices

Riddelliine N-oxide, like other pyrrolizidine (B1209537) alkaloids (PAs), can undergo transformation in the environment through both biological (biotic) and non-biological (abiotic) processes. While the environmental fate of riddelliine and its N-oxide is not yet fully established, several key pathways have been identified. nih.gov

Biotic Degradation: A significant biotic transformation pathway for this compound is its reduction to the parent alkaloid, riddelliine. This conversion is notably carried out by intestinal microbiota. nih.gov Studies have demonstrated that anaerobic incubation of this compound with rat fecal matter leads to its reduction to riddelliine. nih.gov This reduction is a crucial activation step, as the parent riddelliine can then be metabolized in the liver to toxic pyrrolic derivatives. nih.govresearchgate.net Ingested PA N-oxides are efficiently reduced to their corresponding PA free bases in the digestive tract. fao.org

While the focus has often been on mammalian metabolism, these findings in gut microflora suggest that similar microbial communities in soil and water could facilitate the reduction of this compound to riddelliine, thereby altering its toxicity and mobility in the environment.

Abiotic Degradation: Information on the abiotic degradation of this compound is limited. However, the stability of related compounds offers some clues. This compound in its solid form is noted to be stable at freezer temperatures but not at room temperature. nih.gov Alcoholic and aqueous solutions of the parent compound, riddelliine, are stable at room temperature when protected from light, but it hydrolyzes readily in aqueous alkaline conditions. nih.govwikipedia.org This suggests that pH and temperature are likely important factors in the abiotic degradation of this compound in environmental matrices like soil and water. Furthermore, some studies have noted the potential for abiotic compound loss to plastic tubes during analysis, a factor to consider in experimental design. researchgate.net

The metabolism of this compound can also occur in the liver, where it can be converted back to riddelliine or metabolized into other compounds. researchgate.netnih.gov While this is a biological process within an organism, it highlights the compound's potential for transformation.

Soil and Water Persistence Studies

The persistence of this compound in soil and water is a key determinant of its potential for environmental contamination and exposure.

Water: this compound is soluble in water, a property that facilitates its transport in aqueous environments. nih.gove-lactancia.org In contrast, its parent compound, riddelliine, is only sparingly soluble. nih.govwikipedia.org The high water solubility of N-oxides is a general characteristic of this class of compounds, making them polar and less able to permeate biological membranes without specific transporters. e-lactancia.orgmdpi.com The presence of pyrrolizidine alkaloids has been detected in shallow wells used for drinking water, indicating their potential to persist and travel in aquatic systems. researchgate.net

Soil: The environmental fate of riddelliine in soil is not well-established. nih.gov However, a transformation of this compound has been noted in soil. researchgate.net The persistence of related pyrrolizidine alkaloid-derived DNA adducts has been shown to be long-lasting in vivo, which may suggest that the core structure of these compounds can be resistant to degradation. mdpi.com The specific persistence of this compound in soil will likely depend on factors such as microbial activity, pH, temperature, and soil composition.

Interactive Data Table: Physicochemical Properties and Stability of Riddelliine and this compound

| Property | Riddelliine | This compound | Reference |

| Molecular Weight | 349.4 | 365.4 | nih.gov |

| Melting Point | 197°C to 198°C (decomposes) | 156°C to 158°C | nih.gov |

| Water Solubility | Sparingly soluble | Soluble | nih.gov |

| Solid Form Stability | Stable at room temperature in diffuse light for several years | Stable at freezer temperature, but not at room temperature | nih.gov |

| Aqueous Solution Stability | Stable at room temperature when protected from light | Not specified | nih.gov |

Plant Uptake and Translocation Research

The interaction of this compound with plants is a critical aspect of its environmental fate, particularly concerning its entry into the food chain.

In Senecio species, the plants that naturally produce riddelliine, the alkaloids are biosynthesized in the roots. nih.gov They are then translocated, primarily as their N-oxide forms, through the phloem to the flower structures where they are stored in higher concentrations. nih.govherbapolonica.pl This translocation as N-oxides is a common strategy in pyrrolizidine alkaloid-producing plants. mdpi.comherbapolonica.pl The N-oxide form is highly polar and water-soluble, which facilitates its transport within the plant's vascular system via membrane transporters. e-lactancia.orgmdpi.com After the plant flowers, the concentration of pyrrolizidine alkaloids in the rest of the plant significantly decreases, as a large portion is dispersed with the flowering structures. nih.gov

Research on cell suspension cultures from various pyrrolizidine alkaloid-producing plants has shown a selective uptake of PA N-oxides. mdpi.com This suggests that plants have specific mechanisms to absorb and accumulate these compounds. While this research focuses on producer plants, it raises questions about the potential for non-producer crop plants to absorb this compound from contaminated soil or water.

Research Gaps, Emerging Challenges, and Future Directions

Elucidation of Uncharacterized Metabolic Pathways

Riddelliine N-oxide is a primary metabolite of the parent compound, riddelliine. nih.govwikipedia.orgresearchgate.net While it was once considered part of a detoxification pathway, it is now understood that this compound can be metabolically reduced back to its parent form, riddelliine, which is a critical step for its toxic activity. wikipedia.orgnih.gov This reduction is carried out predominantly by the intestinal microbiota and, to a lesser degree, in the liver. nih.govthieme-connect.com The regenerated riddelliine is then metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic metabolites, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which can form covalent adducts with DNA. nih.govnih.govresearchgate.net

A significant research gap lies in the complete characterization of this reductive pathway. Studies using rat liver microsomes have demonstrated that the reduction of this compound to riddelliine is significantly more pronounced under hypoxic (anaerobic) conditions, which mimics the environment of the gut, whereas aerobic conditions diminish this conversion. nih.govebi.ac.uk However, the specific microbial species within the gut flora responsible for this biotransformation and the full spectrum of enzymes involved are not yet fully identified. The efficiency of this reduction can vary depending on the specific PA N-oxide, indicating a need for compound-specific investigation. nih.gov Further research is required to quantify the contribution of different gut microbial communities and host factors to the metabolic reactivation of this compound, which is essential for a more accurate risk assessment. thieme-connect.com

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is opening new avenues for a systems-level understanding of the biological responses to this compound. frontiersin.orgmdpi.com These high-throughput methods allow for a comprehensive analysis of the changes occurring across different biological strata.

Genomics and Transcriptomics: Gene expression studies in the livers of rats treated with riddelliine have revealed alterations in genes associated with genotoxic stress responses. nih.govdntb.gov.ua Similar multi-omics analyses on other PAs have identified the activation of specific DNA repair pathways, such as homologous recombination and nucleotide excision repair, providing a blueprint for investigations into this compound. researchgate.netresearchgate.net

Proteomics: This approach allows for the study of changes in protein expression and post-translational modifications, offering insights into the functional consequences of exposure. frontiersin.org

Metabolomics: As a downstream reflection of genomic and proteomic activity, metabolomics provides a real-time snapshot of the metabolic state of an organism, which is invaluable for identifying metabolic perturbations caused by this compound. mdpi.com

The integration of these different omics datasets (multi-omics) is a key future direction. mdpi.comnih.gov A multi-omics approach can create a more holistic view by linking genetic susceptibility with changes in gene expression, protein function, and metabolic profiles following exposure. wellcomeconnectingscience.org The primary challenge in this area is the development of sophisticated bioinformatics tools and frameworks to effectively integrate and interpret these large and complex datasets. mdpi.com

Development of Novel Mechanistic Biomarkers

Biomarkers are critical tools for assessing exposure and predicting toxic outcomes. For riddelliine and its N-oxide, the formation of DHP-derived DNA adducts in the liver is a well-established mechanistic biomarker of genotoxicity and tumorigenicity. nih.govmdpi.commdpi.com Studies have confirmed that the same set of DNA adducts are formed in the livers of rats administered either riddelliine or this compound, underscoring the importance of the in vivo reduction of the N-oxide. nih.govebi.ac.uk A specific set of four adducts—DHP-dG-3, DHP-dG-4, DHP-dA-3, and DHP-dA-4—has been identified as a common biological marker for liver tumors induced by a range of carcinogenic PAs. acs.org

A major challenge is that these adducts are typically measured in the target tissue (liver), which requires invasive procedures. Therefore, a key area of future research is the development and validation of non-invasive biomarkers. Potential candidates include:

DHP-derived DNA adducts in blood cells: Their presence could serve as a surrogate for adducts in the liver. mdpi.com

Pyrrole-protein adducts in blood: Methods for quantifying these adducts, which are formed when reactive pyrrolic metabolites bind to blood proteins, are currently under development. acs.org

Circulating microRNAs (miRNAs): Alterations in the expression patterns of specific miRNAs in the blood have been proposed as potential biomarkers of riddelliine-induced genotoxicity. ebi.ac.uk

The development of such non-invasive biomarkers would significantly improve the ability to monitor human exposure and assess potential health risks.

Refinement of Predictive Modeling for Mechanistic and Comparative Studies

Predictive modeling, particularly physiologically based kinetic (PBK) modeling, has become an indispensable tool for the risk assessment of this compound. nih.govacs.org These models mathematically simulate the absorption, distribution, metabolism, and excretion of the compound in the body.

PBK models for this compound have been specifically designed to incorporate its crucial reduction to riddelliine by the gut microbiota and liver. nih.govthieme-connect.com These models have successfully predicted key kinetic behaviors, such as the lower peak plasma concentration (Cmax) and longer time to reach that peak (Tmax) for riddelliine when it originates from the N-oxide compared to direct dosing of riddelliine itself. nih.govthieme-connect.com A significant finding from this work is that the relative potency (REP) of this compound compared to riddelliine is dose-dependent, decreasing at higher exposure levels due to the saturation of metabolic reduction and clearance pathways. nih.govresearchgate.netresearchgate.net

The future of predictive modeling for this compound lies in further refinement and expansion:

Integrating Human Variability: Developing models that account for inter-individual differences in human kinetics, such as variations in metabolic enzyme activity and gut microbiome composition. researchgate.net

Quantitative In Vitro-In Vivo Extrapolation (QIVIVE): Using PBK models to translate data from advanced in vitro assays into predictions of in vivo toxicity, thereby reducing the need for animal studies. nih.govnih.gov

Physiologically Based Kinetic/Dynamic (PBK/D) Models: Enhancing PBK models by incorporating "omics" data to link kinetic profiles with dynamic cellular responses and adverse outcomes.

These refined models will provide more accurate and robust predictions, supporting a more nuanced and science-based approach to the comparative risk assessment of this compound and other pyrrolizidine (B1209537) alkaloids.

Q & A

Q. What are the comparative toxicity profiles of this compound versus other pyrrolizidine alkaloid N-oxides?

- Methodological Approach : Normalize toxicity metrics (e.g., DNA adducts, hepatic clearance) across compounds using REP values. Reference comparative data (e.g., this compound has ~50% normalized toxicity vs. Riddelliine, whereas Senechionine N-oxide is ~10%) from structured toxicity hierarchies .

- Key Insights : Prioritize compounds with high REP values for combined exposure risk assessments .

Methodological Standards & Validation

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., microbiota sources, purity assays) and statistical validation of dose-response relationships .

- Model Transparency : Provide PBK model parameters in supplementary materials, including sensitivity coefficients and validation datasets, to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.